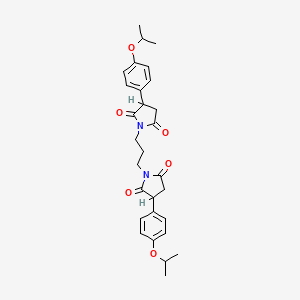
1,1'-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinedione core, which is often associated with significant biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinedione core, followed by the introduction of the 4-(1-methylethoxy)phenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonate plastics and epoxy resins.
Biphenol A: Widely used in the manufacture of plastics and resins, with significant research on its biological effects.
Uniqueness
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) stands out due to its unique structural features and potential applications in various fields. Its pyrrolidinedione core and specific substituents confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
115906-25-7 |
|---|---|
Molecular Formula |
C29H34N2O6 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[3-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]propyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H34N2O6/c1-18(2)36-22-10-6-20(7-11-22)24-16-26(32)30(28(24)34)14-5-15-31-27(33)17-25(29(31)35)21-8-12-23(13-9-21)37-19(3)4/h6-13,18-19,24-25H,5,14-17H2,1-4H3 |
InChI Key |
ZSTCYZPWOUFVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















